molecular formula C13H15BrClF2N5O B10941205 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide

Cat. No.: B10941205
M. Wt: 410.64 g/mol
InChI Key: MSFVQNDQPFNRCZ-UHFFFAOYSA-N
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Description

N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic compound that features two pyrazole rings substituted with bromine, chlorine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: The bromine and chlorine substituents are introduced via halogenation reactions using bromine and chlorine reagents under controlled conditions.

    Coupling Reactions: The two pyrazole rings are coupled through a linker, such as an ethyl or propyl chain, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent) for scalability.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen substituents (bromine and chlorine) can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Material Science: Exploring its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE
  • **N~1~-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

Uniqueness

N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved efficacy and selectivity for desired applications.

Properties

Molecular Formula

C13H15BrClF2N5O

Molecular Weight

410.64 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanamide

InChI

InChI=1S/C13H15BrClF2N5O/c1-7-10(15)11(12(16)17)20-22(7)8(2)13(23)18-3-4-21-6-9(14)5-19-21/h5-6,8,12H,3-4H2,1-2H3,(H,18,23)

InChI Key

MSFVQNDQPFNRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCCN2C=C(C=N2)Br)C(F)F)Cl

Origin of Product

United States

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